N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide typically involves multiple steps. One common method includes the following steps:
Synthesis of 2-amino-4,5-dimethylbenzothiazole: This can be achieved through the cyclization of 4,5-dimethyl-2-nitroaniline with potassium thiocyanate in the presence of hydrochloric acid.
Chemical Reactions Analysis
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antibacterial and antifungal agent.
Cancer Research: Some benzothiazole derivatives have demonstrated cytotoxic activity against cancer cell lines, making them potential candidates for anticancer drug development.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to inhibit enzymes such as carbonic anhydrase and topoisomerase, which play crucial roles in various biological processes. The compound may also interact with DNA, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-2-yl)methyl]propanamide can be compared with other benzothiazole derivatives such as:
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-chlorobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-(4-aminophenyl)benzothiazole: Studied for its potential as an anticancer agent.
These compounds share a common benzothiazole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-17-11-12-21-23(18(17)2)26-24(30-21)27(16-19-8-6-7-14-25-19)22(28)13-15-29-20-9-4-3-5-10-20/h3-12,14H,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMQGXAFGSSLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCOC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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